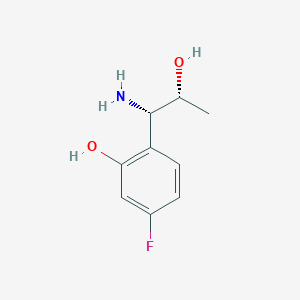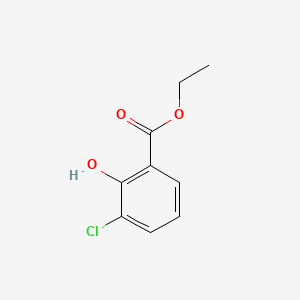
Ethyl 3-chloro-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C9H9ClO3 It is an ester derivative of 3-chloro-2-hydroxybenzoic acid, where the hydroxyl group is esterified with an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2-hydroxybenzoate can be synthesized through the esterification of 3-chloro-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is extracted and purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-hydroxybenzoic acid and ethanol.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding quinones, while reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 3-chloro-2-hydroxybenzoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of ethyl 3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-chloro-2-hydroxybenzoic acid, which can then interact with enzymes or receptors in biological systems. The chlorine and hydroxyl groups on the benzene ring contribute to its reactivity and potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-chloro-2-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
Ethyl 4-hydroxybenzoate (Ethylparaben): Similar ester structure but with the hydroxyl group at a different position, used primarily as a preservative.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, affecting its physical and chemical properties .
Eigenschaften
CAS-Nummer |
56961-32-1 |
|---|---|
Molekularformel |
C9H9ClO3 |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
ethyl 3-chloro-2-hydroxybenzoate |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,11H,2H2,1H3 |
InChI-Schlüssel |
ODGDGWPLWHOHEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)




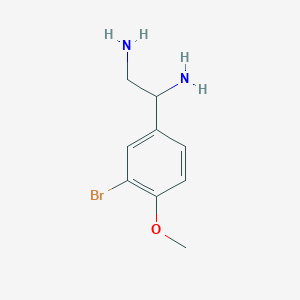
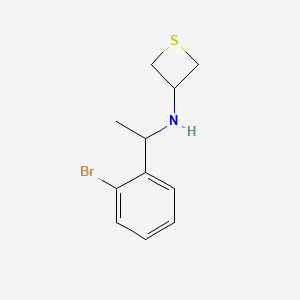
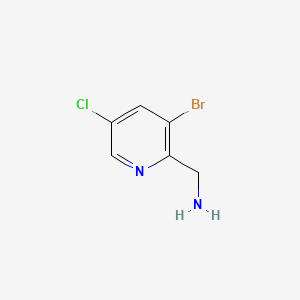

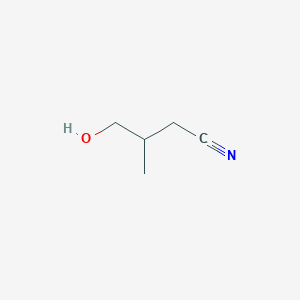

![6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13038487.png)
